Analytical Selectivity: Validated HPLC Relative Retention Time (RRT) for Azilsartan Impurity E
In a validated HPLC method for azilsartan and its related substances, Impurity E (the target compound) is chromatographically resolved from the active pharmaceutical ingredient (API) and 9 other known impurities. Its retention time (RT) is 3.033 minutes, yielding a relative retention time (RRT) of 0.455 against the azilsartan peak (RT=6.667 min, RRT=1.000) [1]. This distinct RRT differentiates it from the nearest eluting identified impurity, Impurity C (RRT 0.415), with a resolution factor >1.5, ensuring it can be accurately quantified in drug substance and product [1].
| Evidence Dimension | Chromatographic Separation (Relative Retention Time) |
|---|---|
| Target Compound Data | RRT = 0.455 (RT = 3.033 min) |
| Comparator Or Baseline | Azilsartan API RRT = 1.000 (RT = 6.667 min); Nearest impurity (Impurity C) RRT = 0.415 (RT = 2.767 min) |
| Quantified Difference | ΔRRT = 0.040 from the nearest other known impurity (Impurity C); Resolution factor = 2.454 |
| Conditions | Agilent C18 column (250 × 4.6 mm, 5 μm); gradient elution with acetonitrile and low-concentration aqueous acetic acid; detection at 210–270 nm. |
Why This Matters
This validated chromatographic position is the definitive identifier for this compound in a regulatory context, making the certified reference standard essential for method development, ANDA filings, and batch release testing.
- [1] HPLC analytical method of Azilsartan. Chinese Patent CN103743826B, 2013. View Source
